molecular formula C13H19N B12879062 2-(2,5-Dimethylphenyl)-4-methylpyrrolidine

2-(2,5-Dimethylphenyl)-4-methylpyrrolidine

Cat. No.: B12879062
M. Wt: 189.30 g/mol
InChI Key: FFKXVDHIHDAQBV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a 2,5-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylacetic acid with a suitable amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-4-methylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenyl)pyrrolidine
  • 4-Methylpyrrolidine
  • 2,5-Dimethylphenylacetic acid

Uniqueness

2-(2,5-Dimethylphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring and the phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H19N/c1-9-4-5-11(3)12(6-9)13-7-10(2)8-14-13/h4-6,10,13-14H,7-8H2,1-3H3

InChI Key

FFKXVDHIHDAQBV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=CC(=C2)C)C

Origin of Product

United States

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